(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
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Description
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Bruton's Tyrosine Kinase (BTK)
Compounds similar to (E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, such as 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide, have been studied for their potential as potent inhibitors of Bruton's tyrosine kinase (BTK). These molecules exhibit structural similarities, hydrogen-bonding networks, and crystal packing, important for their potential inhibitory actions (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Reactions with Methyl 3-Oxobutanoate
The reaction of analogs like 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has been explored. This reaction leads to the formation of various methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other related compounds. The molecular structure of one of these compounds has been confirmed by X-ray diffraction (O'callaghan, McMurry, Draper, & Champeil, 1999).
Synthesis of Entacapone
A new synthesis approach for entacapone, a catechol-O-methyltransferase (COMT) inhibitor, has been developed using a precursor similar to this compound. This method involves amine-mediated demethylation under mild conditions, highlighting the versatility of these types of compounds in synthesizing pharmaceutical agents (Harisha et al., 2015).
Analogs as EGFR Inhibitors
Analog compounds of this compound have been examined for their potential as inhibitors of the epidermal growth factor receptor (EGFR). These compounds, such as 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, display planar molecular structures conducive to binding the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Properties
IUPAC Name |
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-11-26-18-6-4-3-5-14(18)12-15(13-20)19(23)22-16-7-9-17(10-8-16)27(21,24)25/h2-10,12H,1,11H2,(H,22,23)(H2,21,24,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYWUVHHZPLCJ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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